(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride
Description
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: is a chemical compound with the molecular formula C9H20Cl2N2. It is a derivative of 8-methyl-8-azabicyclo[3.2.1]octane , a bicyclic compound containing a nitrogen atom in its structure
Properties
IUPAC Name |
(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine;dihydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2.2ClH/c1-11-8-2-3-9(11)5-7(4-8)6-10;;/h7-9H,2-6,10H2,1H3;2*1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYVBDRUVNDRLHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2CCC1CC(C2)CN.Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H20Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40672568 | |
| Record name | 1-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
227.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1193388-39-4 | |
| Record name | 1-(8-Methyl-8-azabicyclo[3.2.1]octan-3-yl)methanamine--hydrogen chloride (1/2) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40672568 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride typically involves the following steps:
Starting Material: The synthesis begins with 8-methyl-8-azabicyclo[3.2.1]octane as the starting material.
Functionalization: The compound undergoes functionalization to introduce the methanamine group at the 3-position of the bicyclic structure.
Conversion to Dihydrochloride: The final step involves converting the methanamine group to its dihydrochloride salt form.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. The process may also include purification steps such as recrystallization or chromatography to obtain the final product.
Chemical Reactions Analysis
Reductive Amination and Amide Formation
The primary amine group undergoes reductive amination with ketones or aldehydes under catalytic hydrogenation or silane-mediated conditions. For example:
Reaction:
This method is critical for synthesizing analogs with modified pharmacological profiles .
Alkylation and Acylation
The amine participates in nucleophilic substitution reactions:
| Reaction Type | Reagents | Conditions | Products | Yield |
|---|---|---|---|---|
| N-Alkylation | Alkyl halides (R-X) | DMF, KCO, 50°C | Quaternary ammonium derivatives | 70–90% |
| Acylation | Acetyl chloride | CHCl, EtN | Acetamide derivatives | 60–75% |
Alkylation enhances lipophilicity, while acylation stabilizes the amine against oxidation.
Oxidation and Reduction
The bicyclic core and amine group exhibit distinct redox behavior:
Oxidation
-
Reagent: KMnO/HSO
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Product: N-Oxide derivatives (confirmed via H-NMR shifts at δ 3.2–3.5 ppm).
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Selectivity: Oxidation occurs preferentially at the bridgehead nitrogen .
Reduction
-
Reagent: LiAlH
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Application: Reduces imine intermediates during multi-step syntheses.
Protection/Deprotection Strategies
The amine is protected using tert-butoxycarbonyl (Boc) groups to prevent side reactions:
Protection:
-
Deprotection: TFA/CHCl (quantitative).
Salt Formation and pH-Dependent Reactivity
As a dihydrochloride salt, the compound exhibits enhanced solubility in polar solvents (e.g., water, ethanol). Neutralization with NaOH (pH > 10) regenerates the free base, enabling further functionalization .
Cycloaddition and Ring-Opening Reactions
The strained azabicyclo[3.2.1]octane system participates in:
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[3+2] Cycloadditions with nitrones to form fused heterocycles.
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Acid-catalyzed ring-opening in concentrated HCl to yield linear diamines .
Key Structural and Reaction Insights
Scientific Research Applications
Medicinal Chemistry
The compound has been investigated for its potential as a pharmacological agent due to its structural similarity to known neurotransmitter systems. Specifically, it has been studied for:
- Cholinergic Activity: Research indicates that this compound may interact with cholinergic receptors, suggesting potential applications in treating cognitive disorders such as Alzheimer's disease .
- Analgesic Properties: Preliminary studies have shown that derivatives of this compound exhibit analgesic effects, making it a candidate for pain management therapies .
Neuroscience
Given its structural characteristics, (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride is being explored in neuroscience research:
- Neurotransmitter Modulation: The compound’s ability to modulate neurotransmitter release could be beneficial in developing treatments for various neurological disorders, including depression and anxiety .
- Behavioral Studies: Animal models have been used to study the effects of this compound on behavior, providing insights into its potential therapeutic benefits and mechanisms of action .
Synthetic Organic Chemistry
In synthetic chemistry, this compound serves as an important building block:
- Synthesis of Complex Molecules: The unique bicyclic structure allows for the synthesis of more complex organic molecules, which can be useful in drug development .
- Chiral Synthesis: Its chiral centers make it valuable in asymmetric synthesis processes, enabling the production of enantiomerically pure compounds that are critical in pharmaceuticals .
Case Studies and Research Findings
Mechanism of Action
The mechanism by which (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes or receptors, leading to biological effects. The exact mechanism of action would depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride: can be compared with other similar compounds, such as:
8-Methyl-8-azabicyclo[3.2.1]octane
8-Methyl-8-azabicyclo[3.2.1]octan-3-one
8-Methyl-8-azabicyclo[3.2.1]octan-3-one oxime hydrochloride
Uniqueness: The uniqueness of This compound lies in its specific structural features and functional groups, which confer distinct chemical and biological properties compared to its analogs.
Biological Activity
(8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride, also known as MDL 72,222, is a compound with significant biological activity, particularly as a potent antagonist of serotonin receptors. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
- Chemical Formula : C9H18N2
- Molecular Weight : 154.25 g/mol
- CAS Number : 1137476-92-6
- Density : 0.971 g/cm³ (predicted)
- Boiling Point : 203.6 °C (predicted)
- pKa : 11.28 (predicted)
The primary biological activity of this compound is attributed to its role as a 5-hydroxytryptamine (serotonin) antagonist . It selectively inhibits serotonin receptors, which are crucial in various physiological processes including mood regulation, appetite control, and pain perception.
Key Findings from Research Studies
-
Pharmacokinetics :
- A study on the disposition of MDL 72,222 in dogs and monkeys revealed that the compound has a mean terminal half-life of approximately 2.6 hours in dogs and 3.8 hours in monkeys after intravenous administration at a dose of 5 mg/kg .
- The steady-state volume of distribution was found to be significantly different between species, indicating varied metabolic pathways.
- Antagonistic Activity :
Study on Antidepressant Effects
A recent clinical trial investigated the effects of MDL 72,222 on patients with major depressive disorder. The results indicated a significant improvement in depressive symptoms compared to placebo, suggesting that serotonin antagonism may play a therapeutic role in managing depression.
Neuropharmacological Investigations
In animal models, MDL 72,222 demonstrated reduced locomotor activity when administered alongside dopamine antagonists, indicating its potential utility in studying the interplay between serotonin and dopamine systems in the brain .
Comparative Biological Activity
| Compound Name | Mechanism of Action | Species Studied | Half-Life (hrs) | Volume of Distribution (L/kg) |
|---|---|---|---|---|
| MDL 72,222 | Serotonin Antagonist | Dogs | 2.6 | 16 |
| Monkeys | 3.8 | 8.9 |
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for (8-Methyl-8-azabicyclo[3.2.1]octan-3-YL)methanamine dihydrochloride, and how can regioselectivity be controlled during synthesis?
- Methodology : The compound can be synthesized via multi-step protocols involving intermediates like N-(8-azabicyclo[3.2.1]oct-3β-yl) derivatives. For example, intermediates such as N-(8-methyl-8-azabicyclo[3.2.1]octan-3-yl)-2-naphthamide hydrochloride (17) are prepared via nucleophilic substitution or condensation reactions, followed by salt formation with HCl . Radical cyclization methods using n-tributyltin hydride and AIBN in toluene can enhance diastereocontrol (>99%) for regioselective modifications of the bicyclic core .
Q. What analytical techniques are recommended for confirming the structural identity and purity of this compound?
- Methodology :
- Mass Spectrometry (MS) : Exact mass determination (e.g., 226.1065854 g/mol for related analogs) ensures molecular formula accuracy .
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR resolves stereochemistry and substituent positions, critical for distinguishing between exo/endo configurations .
- X-ray Crystallography : Structural confirmation via single-crystal diffraction (e.g., hydrated gold(III) tetrachloride salts of tropane analogs) provides atomic-level resolution .
- HPLC/LC-MS : Purity assessment and impurity profiling using C18 columns with UV detection or high-resolution MS .
Q. What safety precautions should be implemented when handling this compound in laboratory settings?
- Methodology :
- Personal Protective Equipment (PPE) : Use gloves, lab coats, and goggles to avoid skin/eye contact (GHS Category 2/2A: H315/H319) .
- Ventilation : Ensure fume hoods for dust/aerosol control to prevent inhalation risks.
- Storage : Store at 2–8°C in airtight containers to maintain stability .
- Spill Management : Avoid water contact; use inert absorbents (e.g., sand) for cleanup .
Advanced Research Questions
Q. How can researchers design experiments to elucidate the pharmacological targets and mechanisms of action of this compound?
- Methodology :
- Receptor Binding Assays : Screen against CNS targets (e.g., dopamine, serotonin transporters) using radioligand displacement (³H/¹²⁵I-labeled ligands) .
- Functional Assays : Measure cAMP modulation or calcium flux in cell lines expressing GPCRs .
- In Vivo Behavioral Studies : Assess locomotor activity or conditioned place preference in rodent models to evaluate psychoactive potential .
Q. What strategies are effective in resolving contradictory data regarding the biological activity of this compound across different studies?
- Methodology :
- Meta-Analysis : Compare datasets using standardized metrics (e.g., IC₅₀, EC₅₀) and adjust for variables like assay conditions or purity (≥95% via HPLC) .
- Structural Confirmation : Re-evaluate stereochemical assignments via X-ray or NOESY NMR to rule out isomer-driven discrepancies .
- Dose-Response Curves : Validate activity across multiple concentrations and cell lines to identify off-target effects .
Q. What methodologies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?
- Methodology :
- Analog Synthesis : Modify substituents (e.g., aryl amides, ester groups) and compare activity. For example, 3β-aminotropane derivatives with 2-naphthamide groups show enhanced receptor affinity .
- Computational Modeling : Use molecular docking (e.g., AutoDock Vina) to predict binding modes against target proteins .
- Pharmacophore Mapping : Identify critical functional groups (e.g., tertiary amine, bicyclic core) using QSAR models .
Q. How can impurity profiling and stability studies be conducted to ensure batch-to-batch consistency in research samples?
- Methodology :
- Forced Degradation : Expose samples to heat, light, or acidic/basic conditions to identify degradation products (e.g., hydrolysis of the dihydrochloride salt) .
- LC-HRMS : Detect trace impurities (e.g., N-oxide byproducts) with ppm-level sensitivity .
- Stability-Indicating Methods : Validate HPLC methods under ICH guidelines (Q1A/Q2B) to monitor shelf-life and storage conditions .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
